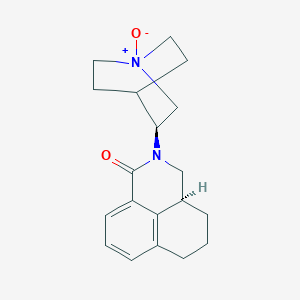

Palonosetron N-oxide

描述

属性

IUPAC Name |

(3aS)-2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,13,15,17H,1,3,5,7-12H2/t13?,15-,17-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQIWUDYGYXXEA-BGAFOXLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4C[N+]5(CCC4CC5)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813425-83-1 | |

| Record name | Palonosetron N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0813425831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((3aS)-1-oxo-2-((3S)-Quinuclidin-3-yl]-2,3,3a,4,5,6,-hexahydro-1H-Benzo[de]Soquinoline-1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALONOSETRON N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MIV4QW9F6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Palonosetron N-oxide (CAS Number: 813425-83-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palonosetron N-oxide (CAS: 813425-83-1) is a primary metabolite of the potent and selective second-generation 5-HT₃ receptor antagonist, Palonosetron.[1][2][3] As a key molecule in the pharmacokinetic profile of Palonosetron, and a potential impurity in its pharmaceutical preparations, a thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for researchers in drug metabolism, pharmacology, and pharmaceutical quality control. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, metabolic pathway, and detailed experimental methodologies for its analysis.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 813425-83-1 | [1][2] |

| Molecular Formula | C₁₉H₂₄N₂O₂ | |

| Molecular Weight | 312.41 g/mol | |

| Formal Name | (3aS)-2,3,3a,4,5,6-Hexahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-1H-benz[de]isoquinolin-1-one | |

| Synonyms | Palonosetron Impurity H, Palonosetron Related Compound A (USP), M9 | |

| Appearance | Crystalline solid | |

| Purity | ≥95% (commercially available) | |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL, Ethanol: 1 mg/mL | |

| Storage | -20°C for long-term storage | |

| Stability | ≥ 4 years under appropriate storage conditions |

Pharmacology and Metabolism

This compound is one of the two primary metabolites of Palonosetron, the other being 6-S-hydroxy-palonosetron. It is considered to have less than 1% of the 5-HT₃ receptor antagonist activity of the parent drug, Palonosetron, and is therefore considered pharmacologically inactive.

The formation of this compound occurs primarily in the liver through the action of the cytochrome P450 enzyme system. The main enzyme responsible for this metabolic transformation is CYP2D6, with minor contributions from CYP3A4 and CYP1A2. Following its formation, this compound is primarily eliminated from the body via renal excretion.

Metabolic Pathway of Palonosetron to this compound

Experimental Protocols

Synthesis of this compound

A detailed, publicly available experimental protocol for the synthesis of this compound is not extensively documented in scientific literature. However, it is generally prepared by the oxidation of Palonosetron. One method mentioned involves the reaction of Palonosetron with nitric acid. Another approach, inferred from degradation studies, involves the use of oxidizing agents such as hydrogen peroxide.

General Experimental Procedure (Oxidation):

-

Dissolution: Dissolve Palonosetron in a suitable organic solvent (e.g., a mixture of dimethylsulfoxide and water).

-

Oxidation: Add a controlled amount of an oxidizing agent (e.g., nitric acid or m-chloroperoxybenzoic acid) to the solution. The reaction may require specific temperature control and reaction time monitoring.

-

Quenching: After the reaction is complete (monitored by TLC or HPLC), quench the reaction by adding a suitable reducing agent or by washing with an appropriate aqueous solution.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Purify the crude product using column chromatography or recrystallization to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Analytical Methods for the Determination of this compound

The quantification of Palonosetron and its metabolites, including this compound, in biological matrices and pharmaceutical formulations is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with various detectors, most commonly UV or Mass Spectrometry (MS).

3.2.1. HPLC-UV Method for Related Substances

This method is suitable for the determination of this compound as an impurity in Palonosetron drug substance or product.

| Parameter | Condition | Reference |

| Column | Alltima C18 (250 mm × 4.6 mm, 5 µm) | |

| Mobile Phase | 0.02 mol·L⁻¹ sodium dihydrogen phosphate (containing 0.25% triethylamine and 0.01 mol·L⁻¹ sodium hexanesulfonate, pH adjusted to 3.0 with phosphoric acid) : acetonitrile (60:40) | |

| Flow Rate | 1.5 mL·min⁻¹ | |

| Detection | 210 nm (for related substances) | |

| Column Temperature | Ambient | |

| Injection Volume | 20 µL |

3.2.2. LC-MS/MS Method for Quantification in Human Plasma

This highly sensitive and selective method is suitable for pharmacokinetic studies.

| Parameter | Condition | Reference |

| Column | Phenomenex C18 (50 mm × 2.0 mm, 3 µm) | |

| Mobile Phase | Acetonitrile and 10 mM ammonium acetate buffer (pH 9.0) (89:11, v/v) | |

| Flow Rate | 0.3 mL/min | |

| Ionization | Electrospray Ionization (ESI), Positive Mode | |

| MS/MS Transition | For Palonosetron: m/z 297.3 → 110.2 | |

| Internal Standard | Ibrutinib (m/z 441.2 → 138.1) |

Sample Preparation for Plasma Analysis (Liquid-Liquid Extraction):

-

To 500 µL of human plasma, add the internal standard solution.

-

Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Experimental Workflow for Analytical Method Validation

Conclusion

This compound is a crucial molecule in the overall profile of Palonosetron. As its primary metabolite and a potential impurity, understanding its properties and having robust analytical methods for its detection and quantification are essential for drug development and quality assurance. While detailed synthesis protocols are not widely published, the information provided in this guide on its characteristics, metabolic fate, and analytical procedures offers a solid foundation for researchers and scientists working with this compound. Further research into the potential biological activities of this compound, although currently considered minimal, could provide a more complete toxicological and pharmacological profile.

References

Palonosetron N-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palonosetron N-oxide is a primary metabolite of Palonosetron, a second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. As a significant metabolite and potential impurity in pharmaceutical preparations of Palonosetron, a thorough understanding of its physicochemical properties, synthesis, and analysis is critical for drug development, quality control, and toxicological assessment. This technical guide provides an in-depth overview of this compound, including its molecular characteristics, detailed experimental protocols for its synthesis and analysis, and relevant biological pathways.

Physicochemical Properties

This compound is a stable, crystalline solid. Its key molecular and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₄N₂O₂ | [1][2][3] |

| Molecular Weight | 312.41 g/mol | [2][4] |

| CAS Number | 813425-83-1 | |

| Appearance | Beige Solid | |

| Purity | ≥95% | |

| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere |

Experimental Protocols

Synthesis of this compound

Principle: The tertiary amine group in Palonosetron can be oxidized to its corresponding N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in the presence of a catalyst or a peroxy acid.

Materials:

-

Palonosetron

-

Hydrogen peroxide (30% solution)

-

Methanol

-

Sodium thiosulfate

-

Dichloromethane

-

Celite

-

Magnetic stirrer

-

Round-bottom flask

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve Palonosetron in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled solution.

-

Allow the reaction mixture to stir at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, cool the flask in an ice bath and quench the excess hydrogen peroxide by the slow addition of sodium thiosulfate.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add dichloromethane and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization to obtain a product of high purity.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

The following is a detailed HPLC method for the separation and quantification of Palonosetron and its impurities, including this compound. This method is based on reported chromatographic conditions for Palonosetron and related substances.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Water (HPLC grade)

-

Palonosetron reference standard

-

This compound reference standard

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the Palonosetron and this compound reference standards in a mixture of mobile phase A and B (e.g., 50:50 v/v) to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the drug substance or product in the same diluent as the standard solution to obtain a suitable concentration for analysis.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to verify system suitability parameters such as retention time, peak shape, and resolution.

-

Inject the sample solution.

-

Identify and quantify this compound and other impurities by comparing their retention times and peak areas with those of the reference standards.

Signaling Pathways and Workflows

5-HT3 Receptor Signaling Pathway

Palonosetron exerts its antiemetic effects by selectively antagonizing the 5-HT3 receptor, which is a ligand-gated ion channel. The binding of serotonin (5-HT) to this receptor triggers a signaling cascade that ultimately leads to the sensation of nausea and the vomiting reflex.

Experimental Workflow for Impurity Analysis

The identification and quantification of impurities such as this compound in active pharmaceutical ingredients (APIs) is a critical aspect of quality control. A typical workflow for this process is outlined below.

References

Palonosetron N-oxide: A Technical Solubility and Activity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palonosetron N-oxide is a primary metabolite of Palonosetron, a second-generation 5-HT₃ receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. As a significant metabolite and a potential impurity in pharmaceutical formulations of Palonosetron, a thorough understanding of its physicochemical properties, particularly its solubility, is crucial for drug development, formulation, and quality control.[1][2] This technical guide provides an in-depth overview of the solubility of this compound in common laboratory solvents and outlines a standard experimental protocol for its determination. Additionally, it briefly touches upon the biological activity of this metabolite in the context of the parent compound's mechanism of action.

Physicochemical Properties

Solubility Profile

The solubility of this compound has been determined in several common solvents. The quantitative data is summarized in the table below.

| Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 30[1] |

| Ethanol | 1 |

| DMSO:PBS (pH 7.2) (1:4) | 0.2 |

| Water | Data not available (inferred to be low) |

The data indicates that this compound has high solubility in DMSO, limited solubility in ethanol, and significantly lower solubility in an aqueous buffered solution, suggesting poor water solubility.

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a pharmaceutical compound is the shake-flask method. This protocol is a representative example of how the solubility of this compound can be determined.

Materials

-

This compound

-

Selected solvents (e.g., DMSO, ethanol, purified water)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent (DMSO, ethanol, water). The excess solid is necessary to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid reaches a constant value.

-

-

Sample Preparation and Analysis:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the experimental samples. The calculated concentration represents the solubility of the compound in the respective solvent.

-

Experimental Workflow Diagram

Caption: A generalized workflow for determining the solubility of this compound.

Biological Activity and Signaling Pathway

This compound is a major metabolite of Palonosetron. However, it possesses less than 1% of the 5-HT₃ receptor antagonist activity of the parent compound, rendering it essentially pharmacologically inactive. The antiemetic properties of Palonosetron are therefore attributed to the parent molecule.

Palonosetron exerts its effect by selectively antagonizing the 5-hydroxytryptamine-3 (5-HT₃) receptor. This receptor is a ligand-gated ion channel. When activated by serotonin (5-HT), it leads to the depolarization of neurons and the propagation of the emetic signal. Palonosetron blocks this interaction, thereby inhibiting the emetic reflex.

Signaling Pathway of Palonosetron

Caption: The antagonistic action of Palonosetron at the 5-HT₃ receptor.

Conclusion

This technical guide provides essential solubility data and a standardized experimental approach for this compound, a key metabolite of Palonosetron. The provided information is valuable for researchers and professionals involved in the development, formulation, and analysis of Palonosetron-containing pharmaceuticals. While the N-oxide metabolite is largely inactive, understanding its solubility is critical for controlling impurities and ensuring the quality and stability of the final drug product.

References

Palonosetron N-oxide: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palonosetron N-oxide, a primary metabolite and potential impurity of the potent 5-HT3 antagonist Palonosetron, is of significant interest in pharmaceutical development and quality control. Understanding its stability profile is crucial for ensuring the safety, efficacy, and quality of Palonosetron formulations. This technical guide provides an in-depth overview of the stability of this compound, including its degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Introduction

Palonosetron is a second-generation 5-HT3 receptor antagonist with a high binding affinity and a long plasma half-life, making it effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting. This compound is formed in vivo through metabolic processes and can also arise as a degradation product during the manufacturing and storage of Palonosetron, particularly under oxidative stress conditions[][2]. Its presence in the final drug product needs to be monitored and controlled, necessitating a thorough understanding of its stability characteristics.

This guide synthesizes available information and provides a framework for the stability testing and storage of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | (3aS)-2,3,3a,4,5,6-hexahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-1H-benz[de]isoquinolin-1-one | [3] |

| CAS Number | 813425-83-1 | [][3] |

| Molecular Formula | C₁₉H₂₄N₂O₂ | |

| Molecular Weight | 312.41 g/mol | |

| Appearance | Beige Solid |

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.

General Stability

This compound is known to be relatively stable under controlled conditions. For long-term storage, a temperature of -20°C is recommended, at which it is reported to be stable for at least four years. It is incompatible with strong oxidizing agents.

Forced Degradation Studies

While specific forced degradation studies on isolated this compound are not extensively published, valuable insights can be drawn from the forced degradation studies of its parent compound, Palonosetron. Palonosetron has been subjected to stress conditions, including acid, base, oxidation, heat, and light, leading to the formation of various degradation products, including this compound.

The primary pathway for the formation of this compound from Palonosetron is through oxidation. This suggests that this compound itself would be susceptible to further degradation under strong oxidative conditions, potentially leading to ring opening or other modifications.

A logical workflow for investigating the stability of this compound is presented below.

Potential Degradation Pathways

Based on the structure of this compound, potential degradation pathways under various stress conditions can be postulated. The N-oxide functional group itself can be a site of reactivity.

Recommended Storage Conditions

Based on the available data, the following storage conditions are recommended for this compound.

| Condition | Recommendation |

| Long-Term Storage | -20°C in a tightly sealed container, protected from light. |

| Short-Term Storage | 2-8°C in a tightly sealed container, protected from light and moisture. |

| Handling | Avoid contact with strong oxidizing agents. Handle in a well-ventilated area. |

Experimental Protocols for Stability Testing

The following are detailed experimental protocols for conducting forced degradation studies on this compound. These protocols are adapted from established methods for Palonosetron and general ICH guidelines.

General Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Keep the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

-

Dilute the solution to a suitable concentration with the mobile phase for analysis.

Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.

-

Dilute the solution to a suitable concentration with the mobile phase for analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

Dilute the solution to a suitable concentration with the mobile phase for analysis.

Thermal Degradation (Solid State)

-

Place a known amount of solid this compound in a petri dish.

-

Expose the solid to a temperature of 105°C for 48 hours in a hot air oven.

-

After exposure, dissolve a known weight of the solid in a suitable solvent and dilute to a known concentration for analysis.

Photolytic Degradation

-

Expose the this compound solution (in a quartz cuvette) and solid drug to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, dilute the solution or dissolve the solid to a suitable concentration for analysis.

Analytical Method

A validated stability-indicating HPLC or UPLC method should be used for the analysis of stressed samples. The method should be able to separate this compound from its potential degradation products. A typical method might involve a C18 column with a gradient elution using a mobile phase consisting of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector.

The workflow for a typical stability-indicating HPLC method development is illustrated below.

Summary of Stability Data

The following table summarizes the known and inferred stability data for this compound. It is important to note that quantitative data for the degradation of isolated this compound under various stress conditions is limited in publicly available literature. The information below is a combination of direct data and logical inference from studies on the parent compound.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis (0.1 N HCl, 60°C) | Likely to be relatively stable, but some degradation may occur over extended periods. | Ring-opened products, Palonosetron (via reduction). |

| Basic Hydrolysis (0.1 N NaOH, 60°C) | Likely to be relatively stable, but some degradation may occur over extended periods. | Ring-opened products. |

| Oxidative (3% H₂O₂, RT) | Susceptible to further oxidation. | Further oxidized species, potentially with modifications to the aromatic or quinuclidine rings. |

| Thermal (105°C, solid) | Expected to be relatively stable. | Unspecified thermal decomposition products. |

| Photolytic (ICH Q1B) | Potential for degradation. | Photodegradation products. |

| Long-Term Storage (-20°C) | Stable (≥ 4 years). | Minimal to no degradation. |

Conclusion

This compound is a critical molecule to monitor in the context of Palonosetron drug development and manufacturing. While it is stable under recommended long-term storage conditions (-20°C), it is susceptible to degradation under oxidative stress. This guide provides a comprehensive framework for understanding and evaluating the stability of this compound, including recommended storage conditions and detailed experimental protocols for forced degradation studies. The provided diagrams and tables serve as valuable tools for researchers and scientists in designing and executing stability studies to ensure the quality and safety of Palonosetron-containing pharmaceutical products. Further research into the specific degradation kinetics and structural elucidation of this compound degradation products would be beneficial for the scientific community.

References

A Comprehensive Technical Guide on Palonosetron N-oxide, a Key Metabolite of Palonosetron

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Palonosetron is a second-generation 5-HT3 receptor antagonist, distinguished by its high binding affinity and extended half-life, making it highly effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][2] Understanding the metabolic fate of Palonosetron is crucial for a comprehensive assessment of its clinical pharmacology. Palonosetron is eliminated from the body through both renal excretion and metabolic pathways.[3] Approximately 50% of an administered dose of Palonosetron is metabolized, primarily by the cytochrome P450 enzyme system.[3][4] This process leads to the formation of two main metabolites: Palonosetron N-oxide (also referred to as M9) and 6-S-hydroxy-palonosetron (M4). This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its metabolic pathway.

Metabolism and Pharmacokinetics

Palonosetron undergoes hepatic metabolism, with the primary enzyme responsible being CYP2D6, and lesser contributions from CYP3A4 and CYP1A2. This metabolic process results in the formation of this compound and 6-S-hydroxy-palonosetron. Both of these metabolites have been shown to possess less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, and are therefore not considered to contribute significantly to the drug's antiemetic effect.

The primary route of elimination for Palonosetron and its metabolites is through the kidneys. Following a single intravenous dose, approximately 80-83% of the dose is recovered in the urine within 144 hours. Of this, about 40% is excreted as unchanged Palonosetron, while the remaining portion consists of its metabolites.

Data Presentation

The following tables summarize the key quantitative data related to the pharmacokinetics and biological activity of Palonosetron and its N-oxide metabolite.

Table 1: Pharmacokinetic Parameters of Palonosetron and its Metabolites

| Parameter | Value | Reference(s) |

| Parent Drug in Plasma | Unchanged palonosetron accounts for 71.9% of total radioactivity in plasma over 96 hours. | |

| Total Urinary Recovery | Approximately 83% of the administered dose is recovered in the urine. | |

| Unchanged Drug in Urine | Approximately 40% of the administered dose is excreted as unchanged palonosetron. | |

| Metabolized Drug | Approximately 50% of the dose is metabolized. | |

| Major Metabolites in Urine | M9 (this compound) and M4 (6-S-hydroxy-palonosetron). | |

| Urinary Excretion of M9 | Approximately 13% of the intravenous and oral dose. | |

| Urinary Excretion of M4 | 11.5% (IV dose) and 17.2% (oral dose). | |

| Systemic Exposure (AUCinf) of M9 | 6% to 14% of that of palonosetron. | |

| Fecal Recovery | Approximately 3.4% of the dose is recovered in feces. | |

| Volume of Distribution (Vd) | Approximately 8.3 ± 2.5 L/kg. | |

| Plasma Protein Binding | Approximately 62%. | |

| Elimination Half-Life (t½) | Approximately 40 hours. | |

| Total Body Clearance | 160 ± 35 mL/h/kg. | |

| Renal Clearance | 66.5 ± 18.2 mL/h/kg. |

Table 2: Biological Activity of Palonosetron Metabolites

| Metabolite | 5-HT3 Receptor Antagonist Activity | Clinical Relevance | Reference(s) |

| This compound (M9) | < 1% of Palonosetron | Not expected to be clinically relevant. | |

| 6-S-hydroxy-palonosetron (M4) | < 1% of Palonosetron | Not expected to be clinically relevant. |

Experimental Protocols

Detailed methodologies are essential for the accurate study and characterization of drug metabolites. The following sections outline key experimental protocols used in the investigation of this compound.

Human Pharmacokinetic and Metabolism Study of [14C]-Palonosetron

-

Objective: To characterize the pharmacokinetics, metabolism, and excretion of Palonosetron in healthy human subjects.

-

Study Design: A study involving six healthy volunteers who received a single intravenous bolus dose of radiolabeled [14C]-palonosetron (10 µg/kg).

-

Sample Collection: Serial blood, plasma, urine, and fecal samples were collected over a 10-day period to track the distribution and elimination of the drug and its metabolites.

-

Analytical Method: Radiolabeled metabolic characterization was employed to identify and quantify Palonosetron and its metabolites. Urine samples were also subjected to hydrolysis to test for the presence of beta-glucuronide or sulfate conjugates.

-

Safety Monitoring: Comprehensive safety and tolerability assessments were conducted, including electrocardiograms and 72-hour Holter monitoring.

In Vitro Metabolism Studies

-

Objective: To identify the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of Palonosetron.

-

Methodology: In vitro studies using human liver microsomes are typically performed. These studies have indicated that CYP2D6 is the primary enzyme involved, with minor roles for CYP3A4 and CYP1A2.

-

Drug Interaction Potential: In vitro assays have demonstrated that Palonosetron does not inhibit or induce major CYP enzymes, suggesting a low potential for clinically significant drug-drug interactions.

Bioanalytical Method for Quantification in Human Plasma

-

Objective: To develop a robust and validated method for the simultaneous quantification of Palonosetron and other compounds in human plasma.

-

Sample Preparation: A common technique is protein precipitation using a solvent like acetonitrile to remove interfering proteins from the plasma sample.

-

Chromatography and Detection: Validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods are the standard for bioanalysis due to their specificity, sensitivity, and accuracy.

-

Validation: The method must be fully validated according to regulatory guidelines, assessing parameters such as selectivity, precision, accuracy, linearity, sensitivity, recovery, and stability.

Synthesis and Characterization of this compound

-

Objective: To produce this compound for use as a reference standard in analytical studies and for further characterization.

-

Methodology: this compound can be formed through the exposure of Palonosetron to oxidative stress. One reported method involves forced degradation by refluxing Palonosetron with 6% hydrogen peroxide for 6 hours.

-

Structural Elucidation: The identity of the synthesized N-oxide is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Visualizations

The following diagrams illustrate the metabolic pathway of Palonosetron and a typical experimental workflow for its study.

Caption: Metabolic pathway of Palonosetron to its primary inactive metabolites.

Caption: A typical workflow for a clinical pharmacokinetic study of Palonosetron.

Conclusion

This compound is a major but pharmacologically inactive metabolite of Palonosetron. Its formation is primarily mediated by the CYP2D6 enzyme. The characterization of this compound and other metabolites has been crucial in establishing that the prolonged antiemetic effect of Palonosetron is attributable to the parent drug itself, with its long half-life and high receptor affinity, rather than to active metabolites. A thorough understanding of the metabolic profile of Palonosetron, including the role of this compound, is essential for drug development professionals and researchers in the field of antiemetic therapy. The data and protocols presented in this guide provide a solid foundation for further research and clinical application.

References

- 1. Palonosetron as an anti-emetic and anti-nausea agent in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

In Vitro and In Vivo Formation of Palonosetron N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palonosetron, a second-generation 5-HT3 receptor antagonist, is a potent antiemetic agent. Its metabolism is a critical aspect of its pharmacokinetic profile and overall disposition in the body. This technical guide provides an in-depth overview of the in vitro and in vivo formation of one of its major metabolites, Palonosetron N-oxide. The document details the enzymatic pathways responsible for this biotransformation, summarizes key quantitative data, and provides comprehensive experimental protocols for its investigation. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies and the development of related therapeutic agents.

Introduction

Palonosetron is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[1] The main metabolic pathways involve N-oxidation and hydroxylation, leading to the formation of two primary metabolites: this compound (also referred to as M9) and 6-S-hydroxy-palonosetron.[2] These metabolites have significantly less 5-HT3 receptor antagonist activity than the parent compound.[2] Understanding the formation of this compound is crucial for a complete characterization of the drug's metabolism, pharmacokinetics, and potential for drug-drug interactions.

In Vitro Formation of this compound

The formation of this compound can be investigated in vitro using various systems, most commonly human liver microsomes or recombinant human CYP enzymes.

Metabolic Pathway

In vitro studies have identified CYP2D6 as the primary enzyme responsible for the N-oxidation of palonosetron.[2] Minor contributions from CYP3A4 and CYP1A2 have also been suggested.[2] The reaction involves the oxidation of the nitrogen atom in the quinuclidine ring of the palonosetron molecule.

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

This protocol outlines a general procedure for studying the formation of this compound using pooled human liver microsomes.

2.2.1. Materials and Reagents

-

Palonosetron

-

This compound (as a reference standard)

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Internal standard for analytical quantification

-

HPLC or LC-MS/MS system

2.2.2. Incubation Procedure

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing palonosetron (at various concentrations to determine enzyme kinetics), human liver microsomes (e.g., 0.5 mg/mL protein concentration), and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate Reaction: Terminate the reaction at each time point by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

-

Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated HPLC or LC-MS/MS method.

2.2.3. Analytical Method

A high-performance liquid chromatography (HPLC) method with UV detection or a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be used for the quantification of this compound.

-

HPLC-UV Method (Adapted for N-oxide):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of phosphate buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV detection at an appropriate wavelength.

-

-

LC-MS/MS Method (Adapted for N-oxide):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.

-

Data Presentation: In Vitro Metabolism

| Parameter | Value |

| Enzyme Source | Pooled Human Liver Microsomes |

| Substrate | Palonosetron |

| Metabolite | This compound |

| Primary Enzyme | CYP2D6 |

| Km (µM) | To be determined experimentally |

| Vmax (pmol/min/mg protein) | To be determined experimentally |

| Intrinsic Clearance (CLint, Vmax/Km) | To be determined experimentally |

In Vivo Formation of this compound

The in vivo formation of this compound has been demonstrated in human pharmacokinetic studies.

Metabolic Profile

Following intravenous administration of radiolabeled [14C]-palonosetron to healthy volunteers, approximately 50% of the drug is metabolized. The major metabolites identified are this compound (M9) and 6-S-hydroxy-palonosetron.

Excretion

Approximately 80% of the administered dose of palonosetron is recovered in the urine within 144 hours, with about 40% being the unchanged parent drug. This indicates that a significant portion of the metabolites, including this compound, is eliminated via the renal route.

Experimental Protocol: In Vivo Metabolism in Animal Models

Animal models such as rats, dogs, and mice have been used to study the pharmacokinetics and toxicology of palonosetron. A similar in vivo protocol can be adapted to specifically investigate the formation of this compound.

3.3.1. Study Design

-

Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).

-

Dosing: Administer a single dose of palonosetron via the desired route (e.g., intravenous or oral).

-

Sample Collection: Collect biological samples (blood, urine, feces) at various time points post-dose. At the termination of the study, collect relevant tissues (e.g., liver, kidneys, brain).

-

Sample Processing: Process the collected samples to isolate the matrix of interest (e.g., plasma, tissue homogenates).

-

Extraction: Extract palonosetron and its metabolites from the biological matrices using techniques like liquid-liquid extraction or solid-phase extraction.

-

Analysis: Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

Data Presentation: In Vivo Pharmacokinetics

The following table summarizes key pharmacokinetic parameters of palonosetron in humans, providing context for the in vivo behavior of the drug leading to the formation of its N-oxide metabolite.

| Parameter | Value (in Humans) | Reference |

| Volume of Distribution (Vd) | ~8.3 L/kg | |

| Plasma Protein Binding | ~62% | |

| Terminal Elimination Half-life (t½) | ~40 hours | |

| Total Body Clearance | 1.11–3.90 mL/min/kg | |

| Metabolism | ~50% of the dose | |

| Primary Excretion Route | Renal (~80% of dose in urine) | |

| Unchanged Drug in Urine | ~40% of the dose |

Conclusion

The N-oxidation of palonosetron, primarily mediated by CYP2D6, is a significant metabolic pathway contributing to its elimination. This technical guide has provided a comprehensive overview of the in vitro and in vivo formation of this compound, including detailed experimental methodologies and a summary of key quantitative data. The provided diagrams for the metabolic pathway and experimental workflows offer a clear visual representation of the core concepts discussed. This information is vital for researchers and drug development professionals working to understand the complete metabolic profile of palonosetron and to inform the development of new chemical entities with similar structures. Further research to determine the precise enzyme kinetics of this compound formation would provide a more complete understanding of its metabolism.

References

Pharmacological Profile of Palonosetron N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palonosetron is a second-generation 5-HT3 receptor antagonist characterized by a high binding affinity for the receptor and a prolonged duration of action. It is widely used for the prevention of chemotherapy-induced nausea and vomiting (CINV). Following administration, palonosetron is metabolized in the liver, primarily by the cytochrome P450 enzyme system, into two main metabolites: Palonosetron N-oxide (M9) and 6-S-hydroxy-palonosetron (M4). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its receptor binding affinity, pharmacokinetic properties, and its role in the overall pharmacological effect of palonosetron.

Receptor Binding Affinity

This compound is a primary metabolite of palonosetron. In vitro studies have demonstrated that this metabolite possesses significantly lower affinity for the 5-HT3 receptor compared to the parent compound. The 5-HT3 receptor antagonist activity of this compound is reported to be less than 1% of that of palonosetron. This substantial decrease in binding affinity indicates that this compound is not expected to contribute significantly to the clinical efficacy of palonosetron.

Table 1: 5-HT3 Receptor Binding Affinity

| Compound | 5-HT3 Receptor Antagonist Activity |

| Palonosetron | High |

| This compound | < 1% of Palonosetron |

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in human studies alongside the parent drug. Following intravenous administration of palonosetron, the systemic exposure to its N-oxide metabolite is considerably lower than that of palonosetron itself.

Table 2: Pharmacokinetic Parameters of Palonosetron and this compound

| Parameter | Palonosetron | This compound (M9) |

| Systemic Exposure (AUC) | Dose-proportional | 6-14% of Palonosetron AUC |

| Half-life (t½) | Approximately 40 hours[1] | Data not specifically reported |

| Metabolism | Primarily hepatic (CYP2D6, CYP3A4, CYP1A2) | - |

| Elimination | Renal and hepatic routes | Major metabolite found in urine |

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor Affinity

A detailed experimental protocol to determine the 5-HT3 receptor binding affinity of this compound would typically involve a competitive radioligand binding assay. Below is a representative methodology.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT3 receptor.

Materials:

-

Cell membranes prepared from cells expressing human 5-HT3 receptors (e.g., HEK293 cells).

-

Radioligand: [3H]Granisetron or another suitable 5-HT3 receptor antagonist radioligand.

-

This compound (test compound).

-

Palonosetron (reference compound).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell membranes expressing the 5-HT3 receptor are incubated with a fixed concentration of the radioligand ([3H]Granisetron).

-

Varying concentrations of the unlabeled test compound (this compound) or reference compound (palonosetron) are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The filters are washed with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT3 receptor antagonist.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pharmacokinetic Study in Human Volunteers

The pharmacokinetic properties of this compound are typically determined in clinical studies. The following outlines a general protocol for such a study.

Objective: To characterize the pharmacokinetic profile of this compound following intravenous administration of palonosetron.

Study Design:

-

An open-label, single-dose study in healthy human volunteers.

Procedure:

-

A single intravenous dose of palonosetron is administered to the subjects.

-

Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose up to several days).

-

Plasma is separated from the blood samples by centrifugation.

-

The concentrations of both palonosetron and this compound in the plasma samples are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½), are calculated for both the parent drug and the metabolite using non-compartmental analysis.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+) into the neuron. This influx causes depolarization of the cell membrane, leading to the initiation of an action potential and neuronal excitation. This signaling is crucial in the emetic reflex pathway. Palonosetron, as a potent antagonist, blocks the binding of serotonin to the 5-HT3 receptor, thereby preventing this signaling cascade. Given the significantly reduced affinity of this compound for the 5-HT3 receptor, its ability to modulate this pathway is negligible at clinically relevant concentrations.

Conclusion

This compound is a major metabolite of palonosetron with substantially lower affinity and antagonist activity at the 5-HT3 receptor. Its systemic exposure is significantly less than that of the parent compound. Based on its pharmacological profile, this compound is not considered to contribute to the therapeutic efficacy of palonosetron in the prevention of nausea and vomiting. The prolonged clinical effect of palonosetron is attributed to the high receptor binding affinity and long half-life of the parent molecule itself. This technical guide provides essential data and methodologies for researchers and professionals involved in the study and development of antiemetic therapies.

References

An In-depth Technical Guide to the 5-HT3 Receptor Binding Affinity of Palonosetron and its N-oxide Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Palonosetron and its primary metabolite, Palonosetron N-oxide, to the 5-hydroxytryptamine-3 (5-HT3) receptor. This document consolidates quantitative binding data, details relevant experimental methodologies, and illustrates key biological pathways to support research and development in pharmacology and medicinal chemistry.

Executive Summary

Palonosetron is a second-generation 5-HT3 receptor antagonist distinguished by its exceptionally high binding affinity and prolonged duration of action compared to first-generation agents.[1][2] Its unique pharmacological profile, which includes allosteric binding and positive cooperativity, contributes to its clinical efficacy in preventing chemotherapy-induced nausea and vomiting (CINV).[3][4] The primary metabolite, this compound (M9), is considered essentially inactive, with significantly lower affinity for the 5-HT3 receptor. This guide delves into the specifics of these binding affinities, the experimental methods used for their determination, and the underlying signaling mechanisms of the 5-HT3 receptor.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical determinant of its potency and pharmacological effect. For 5-HT3 receptor antagonists, this is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the pKi value (-log Ki).

Palonosetron 5-HT3 Receptor Binding Affinity

Palonosetron exhibits a remarkably high affinity for the 5-HT3 receptor, consistently demonstrating sub-nanomolar Ki and Kd values in various studies. This high affinity is a cornerstone of its potent antagonist activity.

| Parameter | Value | Cell Line/Tissue | Radioligand | Reference |

| Ki | 0.17 nM | - | - | [1] |

| Ki | 0.22 ± 0.07 nM | 5-HT3A expressing cells | [3H]granisetron | |

| Ki | 0.3 nM | HEK293 cells (5-HT3A) | [3H]granisetron | |

| Ki | 0.35 nM | HEK293 cells (5-HT3AB) | [3H]granisetron | |

| pKi | 10.4 | - | - | |

| pKi | ~10.5 | - | - | |

| Kd | 0.34 ± 0.04 nM | HEK293 cells (5-HT3A) | [3H]palonosetron | |

| Kd | 0.15 ± 0.04 nM | HEK293 cells (5-HT3AB) | [3H]palonosetron | |

| IC50 | 0.24 nM | HEK293 cells (5-HT3A) | - |

This compound 5-HT3 Receptor Binding Affinity

Palonosetron is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6, CYP3A4, and CYP1A2), to form two main metabolites: N-oxide-palonosetron (M9) and 6-(S)-hydroxypalonosetron. Pharmacological evaluations have demonstrated that these metabolites possess significantly reduced activity at the 5-HT3 receptor compared to the parent compound.

| Compound | Relative Activity/Affinity | Reference |

| This compound (M9) | Weak activity at the 5-HT3 receptor, not expected to produce clinically relevant pharmacological activity. |

Experimental Protocols

The determination of binding affinities for Palonosetron and its metabolites at the 5-HT3 receptor predominantly relies on radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the compound of interest.

Competitive Radioligand Binding Assay for Ki Determination

This protocol outlines a typical competitive binding experiment to determine the Ki of a test compound (e.g., Palonosetron) at the 5-HT3 receptor expressed in a suitable cell line, such as Human Embryonic Kidney 293 (HEK293) cells.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC50) and to calculate the inhibition constant (Ki).

Materials:

-

Cell Membranes: Membrane preparations from HEK293 cells stably expressing the human 5-HT3A or 5-HT3AB receptor.

-

Radioligand: A tritiated 5-HT3 receptor antagonist, such as [3H]granisetron, with a high specific activity.

-

Test Compound: Palonosetron or this compound dissolved in a suitable vehicle.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., granisetron or ondansetron).

-

Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in the assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well plate, add the following components in triplicate for each condition:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Test Compound: Cell membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor. Its activation leads to rapid, transient depolarization of the neuronal membrane.

Mechanism of Action:

-

Ligand Binding: Serotonin (5-HT) or an agonist binds to the extracellular domain of the 5-HT3 receptor.

-

Channel Opening: This binding induces a conformational change in the receptor, opening a central ion pore.

-

Cation Influx: The open channel is permeable to cations, primarily sodium (Na+) and calcium (Ca2+), which flow into the cell down their electrochemical gradients.

-

Depolarization: The influx of positive ions leads to depolarization of the cell membrane, generating an excitatory postsynaptic potential (EPSP).

-

Downstream Signaling: The increase in intracellular Ca2+ can trigger various downstream signaling cascades, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), which can lead to further cellular responses.

-

Antagonist Action: Antagonists like Palonosetron bind to the receptor, preventing the binding of serotonin and thereby inhibiting channel opening and subsequent neuronal excitation. Palonosetron exhibits allosteric binding, meaning it can influence the receptor's conformation and function from a site distinct from the serotonin binding site.

Conclusion

Palonosetron's high affinity for the 5-HT3 receptor, coupled with its unique allosteric binding properties, underpins its potent and prolonged antiemetic effects. In contrast, its major metabolite, this compound, displays negligible affinity, indicating that the parent compound is overwhelmingly responsible for the observed clinical efficacy. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for professionals engaged in the research and development of novel therapeutics targeting the 5-HT3 receptor.

References

The Biological Activity of Palonosetron N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palonosetron, a second-generation 5-HT3 receptor antagonist, is a potent antiemetic agent used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. Its metabolic fate in the body leads to the formation of two primary metabolites, Palonosetron N-oxide (M9) and 6-S-hydroxy-palonosetron. This technical guide provides an in-depth analysis of the biological activity of this compound, summarizing its pharmacological properties, the methodologies used for its characterization, and its role within the broader context of Palonosetron's mechanism of action. The evidence overwhelmingly indicates that this compound is a pharmacologically inactive metabolite, possessing negligible affinity for the 5-HT3 receptor.

Introduction

Palonosetron distinguishes itself from first-generation 5-HT3 receptor antagonists through its higher binding affinity and significantly longer plasma half-life, contributing to its efficacy in preventing delayed-onset nausea and vomiting.[1][2] Understanding the biological activity of its metabolites is crucial for a comprehensive assessment of its clinical pharmacology and for drug development purposes. This guide focuses on this compound, one of the two major metabolites formed in humans.[3]

Pharmacological Activity

The primary mechanism of action of Palonosetron is the blockade of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptors, which are located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone.[4] The biological activity of this compound is, therefore, best understood in terms of its interaction with this receptor.

5-HT3 Receptor Binding Affinity

Multiple in vitro studies have consistently demonstrated that this compound is essentially inactive as a 5-HT3 receptor antagonist.[1] Its activity is reported to be less than 1% of that of the parent compound, Palonosetron. This profound reduction in affinity for the 5-HT3 receptor indicates that this compound does not contribute to the therapeutic antiemetic effects of Palonosetron.

Quantitative Data

The following tables summarize the available quantitative data for Palonosetron and its N-oxide metabolite.

Table 1: 5-HT3 Receptor Binding Affinity and Activity

| Compound | Receptor | Parameter | Value | Reference |

| Palonosetron | 5-HT3 | Ki | 0.17 nM | |

| Palonosetron HCl | 5-HT3A | IC50 | 0.24 nM | |

| Palonosetron HCl | 5-HT3A | pKi | 10.4 | |

| This compound | 5-HT3 | Antagonist Activity | <1% of Palonosetron |

Table 2: Pharmacokinetic Parameters of Palonosetron in Healthy Adults

| Parameter | Value | Reference |

| Half-life (t½) | ~40 hours | |

| Volume of Distribution (Vd) | ~8.3 ± 2.5 L/kg | |

| Plasma Protein Binding | ~62% | |

| Metabolism | ~50% metabolized | |

| Primary Metabolites | This compound, 6-S-hydroxy-palonosetron | |

| Primary Route of Elimination | Renal |

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a representative method synthesized from established procedures for the analysis of Palonosetron and its metabolites in biological matrices.

Objective: To quantify the concentration of this compound in human plasma.

Principle: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the sensitive and selective quantification of this compound. The method involves protein precipitation, liquid-liquid extraction, or solid-phase extraction for sample clean-up, followed by chromatographic separation and mass spectrometric detection.

Materials:

-

Human plasma (with anticoagulant)

-

This compound reference standard

-

Internal standard (IS) (e.g., a deuterated analog of Palonosetron or a structurally similar compound)

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Formic acid, analytical grade

-

Ammonium acetate, analytical grade

-

Water, ultrapure

-

Organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

-

pH adjusting solutions (e.g., sodium bicarbonate)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add the internal standard.

-

For protein precipitation, add a sufficient volume of cold acetonitrile, vortex, and centrifuge to pellet the proteins.

-

For liquid-liquid extraction, adjust the pH of the plasma sample to alkaline conditions and add an immiscible organic solvent. Vortex and centrifuge to separate the layers.

-

For solid-phase extraction, condition the SPE cartridge, load the sample, wash, and elute the analyte.

-

Evaporate the supernatant or the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

-

Injection Volume: 5-10 µL.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

-

Optimize instrument parameters such as capillary voltage, source temperature, and collision energy.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.

-

Analyze the calibration standards and unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

-

5-HT3 Receptor Binding Assay

This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT3 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.

Principle: This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]granisetron) for binding to membranes prepared from cells expressing the 5-HT3 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitor constant (Ki).

Materials:

-

Cell membranes expressing the human 5-HT3 receptor.

-

Radioligand (e.g., [3H]granisetron).

-

Unlabeled test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator (a high concentration of a known 5-HT3 antagonist, e.g., granisetron).

-

Glass fiber filters.

-

Scintillation cocktail.

Instrumentation:

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Assay Setup:

-

Perform the assay in triplicate in a 96-well plate.

-

Total Binding: Add assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Add assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding determinator.

-

Competitive Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of this compound.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

-

Washing:

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Radioactivity Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling and Metabolic Pathways

5-HT3 Receptor Signaling Pathway in Emesis

Chemotherapeutic agents can induce the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone and the vomiting center in the brainstem, ultimately leading to emesis. The activation of the 5-HT3 receptor, a ligand-gated ion channel, causes a rapid influx of cations (Na+, K+, Ca2+), leading to neuronal depolarization. Palonosetron blocks this initial step in the emetic reflex.

References

- 1. Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]

Degradation Pathways of Palonosetron N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palonosetron, a second-generation 5-HT3 receptor antagonist, is a potent antiemetic agent. Its efficacy and safety are intrinsically linked to its stability and degradation profile. A primary metabolite and oxidative degradation product of Palonosetron is its N-oxide. Understanding the formation and subsequent degradation of Palonosetron N-oxide is crucial for ensuring drug product quality, stability, and safety. This technical guide provides a comprehensive overview of the degradation pathways of this compound, summarizing quantitative data from forced degradation studies of Palonosetron, detailing relevant experimental protocols, and visualizing the proposed degradation mechanisms.

Introduction to Palonosetron and its N-oxide

Palonosetron is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV). Its chemical structure, featuring a bridged quinuclidine ring, is susceptible to oxidation, leading to the formation of this compound (C₁₉H₂₄N₂O₂)[1][2]. This N-oxide is not only a significant degradation product under oxidative stress but is also a known human metabolite of Palonosetron[3]. Therefore, a thorough understanding of its degradation behavior is paramount for formulation development, stability testing, and impurity profiling.

Formation of this compound under Forced Degradation

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. Palonosetron has been subjected to various stress conditions, including oxidative, acidic, basic, thermal, and photolytic stress, to elucidate its degradation pathways.

Oxidative Degradation

Oxidative conditions have been consistently shown to be the primary driver for the formation of this compound. Studies have demonstrated that treatment of Palonosetron with hydrogen peroxide (H₂O₂) leads to significant degradation and the emergence of the N-oxide as a major product[4].

Table 1: Summary of Quantitative Data from Forced Degradation Studies of Palonosetron

| Stress Condition | Reagent/Condition | Duration | Temperature | Palonosetron Degradation (%) | This compound Formation (%) | Other Degradants | Reference |

| Oxidative | 6% H₂O₂ | 6 hours | Reflux | Significant | Major Product | Three other degradation products observed | [4] |

| Acidic | 1N HCl | Not specified | Not specified | Not specified | Not specified | Not specified | |

| Basic | 1N NaOH | Not specified | Not specified | Not specified | Not specified | Not specified | |

| Thermal | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | |

| Photolytic | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

Note: Specific quantitative data on the percentage of this compound formation is often not explicitly stated in the available literature and is noted as a "Major Product". Further studies are required for precise quantification.

Proposed Degradation Pathways of this compound

While the formation of this compound is well-documented, its subsequent degradation pathways are less explored. Based on the identification of a related impurity, Palonosetron-3-ene N-oxide (C₁₉H₂₂N₂O₂), a plausible degradation pathway for this compound involves a dehydration reaction.

This proposed pathway suggests that under certain conditions, such as thermal stress or the presence of acidic or basic catalysts, this compound could undergo elimination of a water molecule to form the more unsaturated Palonosetron-3-ene N-oxide.

Experimental Protocols